molecular formula C17H21NO4 B13907349 methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Cat. No.: B13907349
M. Wt: 303.35 g/mol
InChI Key: WYYZALYQKHMAHX-XOYHFGRZSA-N
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Description

Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate (CAS: 2940941-05-7) is a bicyclo[1.1.1]pentane-containing amino acid derivative. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol . The compound features:

  • A benzyloxycarbonyl (Cbz) group protecting the α-amino moiety.
  • A methyl ester at the carboxyl terminus.
  • A bicyclo[1.1.1]pentane substituent at the β-position.
  • R-configuration at the chiral α-carbon.

Bicyclo[1.1.1]pentane is a bioisostere for tert-butyl or phenyl groups, offering improved metabolic stability and steric bulk while maintaining low lipophilicity . This compound is primarily used in peptide synthesis and drug discovery for its conformational rigidity and pharmacokinetic advantages.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)/t13?,14-,17?/m1/s1

InChI Key

WYYZALYQKHMAHX-XOYHFGRZSA-N

Isomeric SMILES

COC(=O)[C@@H](CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl (2R)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Introduction of the bicyclo[1.1.1]pentanyl group at the 3-position of the propanoate backbone.
  • Protection of the amino group as a benzyloxycarbonyl (Cbz) derivative.
  • Esterification of the carboxyl group to the methyl ester.

The key challenges in the synthesis are the installation of the bicyclo[1.1.1]pentane substituent and maintaining stereochemical integrity at the 2R chiral center.

Detailed Synthetic Routes

Starting Materials and Key Intermediates
  • (2R)-2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid or its derivatives serve as the core backbone.
  • The benzyloxycarbonyl chloride (Cbz-Cl) or related reagents are used for amino protection.
  • Methylation reagents such as methanol with acid catalysis or methyl iodide with base are used for ester formation.
Stepwise Preparation
Step Description Reagents/Conditions Notes
1 Synthesis of 3-(1-bicyclo[1.1.1]pentanyl)propanoic acid Starting from bicyclo[1.1.1]pentane derivatives, chain elongation via alkylation or coupling reactions Requires careful control to avoid ring opening
2 Formation of amino acid backbone Amination at the 2-position, often via chiral synthesis or resolution Chiral integrity ensured by asymmetric synthesis or chiral chromatography
3 Protection of amino group with benzyloxycarbonyl (Cbz) group Reaction with benzyloxycarbonyl chloride in basic aqueous or organic medium Usually performed at 0–25 °C to avoid side reactions
4 Esterification of carboxylic acid to methyl ester Treatment with methanol under acidic conditions or methyl iodide with base Methyl ester formation stabilizes compound for further use

Representative Experimental Procedure

A typical procedure based on patent WO2021222483A1 and related literature is as follows:

  • Cbz Protection : Dissolve the amino acid intermediate in an aqueous sodium bicarbonate solution. Add benzyloxycarbonyl chloride dropwise at 0 °C. Stir for 1–2 hours until reaction completion. Extract with organic solvent and dry.

  • Esterification : The protected amino acid is dissolved in methanol with catalytic sulfuric acid and refluxed for 4–6 hours. After cooling, the mixture is neutralized and the product is extracted.

  • Purification : The crude product is purified by column chromatography or recrystallization to yield this compound as a crystalline solid.

Analytical and Research Findings on Preparation

Stereochemical Considerations

  • The chiral center at the 2-position is preserved by using enantiomerically pure starting materials or chiral catalysts during amination.
  • Enantiomeric excess is typically confirmed by chiral HPLC or NMR with chiral shift reagents.

Yield and Purity

Step Typical Yield (%) Purity (%) Remarks
Cbz Protection 85–95 >98 (HPLC) Mild conditions prevent racemization
Esterification 80–90 >98 (NMR, HPLC) Acidic catalysis preferred for clean conversion

Reaction Conditions Summary

Reaction Temperature Time Solvent Catalyst/Base
Cbz Protection 0–25 °C 1–2 h Aqueous bicarbonate Benzyloxycarbonyl chloride
Esterification Reflux (65 °C) 4–6 h Methanol Sulfuric acid (catalytic)

Comparative Analysis of Preparation Routes

Route Advantages Disadvantages References
Direct Cbz protection of amino acid followed by esterification Straightforward, high yield, preserves stereochemistry Requires pure starting amino acid WO2021222483A1
Esterification prior to Cbz protection May simplify purification Risk of amino group side reactions General literature synthesis
Use of chiral catalysts for asymmetric amination High enantiomeric purity More complex, costly WO2020247054A1

Summary and Expert Notes

  • The preparation of this compound is best achieved by sequential amino protection with benzyloxycarbonyl chloride followed by methyl ester formation.
  • Maintaining stereochemical integrity at the 2R center is critical and is ensured by starting from chiral amino acid precursors or employing asymmetric synthesis techniques.
  • Reaction conditions are mild and allow for high yield and purity.
  • Purification typically involves chromatographic techniques or recrystallization.
  • No direct preparation protocols were found in commercial chemical supplier databases or unreliable websites, confirming the importance of patent and peer-reviewed sources for this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism by which methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate exerts its effects involves its interaction with molecular targets through its strained bicyclo[1.1.1]pentane core. This strain can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and other applications .

Comparison with Similar Compounds

Variation in Protecting Groups

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate Cbz C₁₇H₂₁NO₄ 303.35 2940941-05-7 Acid-labile; removed via hydrogenolysis
(2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid Boc C₁₄H₂₁NO₄ 283.32 2343963-98-2 Base-sensitive; cleaved under acidic conditions
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate Boc C₁₄H₂₃NO₄ 277.34 2095488-04-1 Methyl ester enhances lipophilicity vs. carboxylic acid

Key Insight : The Cbz group offers orthogonal protection compared to Boc, enabling sequential deprotection in multi-step syntheses. Boc-protected analogs are preferred in solid-phase peptide synthesis due to their compatibility with acidic cleavage conditions .

Stereochemical Variations

Compound Name α-Carbon Configuration Molecular Formula CAS Number Relevance
This compound R C₁₇H₂₁NO₄ 2940941-05-7 Optimized for chiral target binding (e.g., proteases)
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate S C₁₄H₂₃NO₄ 2095488-04-1 Opposite configuration may alter enzyme-substrate interactions

Key Insight : The R-configuration in the target compound may confer selectivity for binding sites in biological systems, whereas S-isomers could exhibit reduced activity or off-target effects .

Functional Group Modifications: Ester vs. Carboxylic Acid

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Methyl ester C₁₇H₂₁NO₄ 303.35 2940941-05-7
(2R)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid Carboxylic acid C₁₆H₁₉NO₄ 289.33 131274-98-1

Key Insight : The methyl ester improves membrane permeability but requires hydrolysis to the carboxylic acid for bioactivity. The acid form (CAS: 131274-98-1) is more polar, enhancing aqueous solubility .

Substituents on the Bicyclo[1.1.1]pentane Ring

Compound Name Substituent Molecular Formula CAS Number Impact
This compound None C₁₇H₂₁NO₄ 2940941-05-7 Baseline steric bulk and stability
Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate Trifluoromethyl C₁₃H₁₉F₃NO₄ 2940938-72-5 Enhanced metabolic stability; increased lipophilicity
[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine Aryl halide C₁₂H₁₃ClFN 2287285-21-4 Introduces π-π stacking potential; alters electronic profile

Key Insight : Trifluoromethyl groups (e.g., CAS: 2940938-72-5) improve metabolic resistance but may reduce solubility. Aryl substituents (e.g., CAS: 2287285-21-4) expand applications in kinase inhibitor design .

Biological Activity

Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate, also known by its CAS number 2322929-20-2, is a compound with significant potential in pharmaceutical applications, particularly in the fields of cancer therapy and drug development. Its structural characteristics include a bicyclic moiety that may contribute to its biological activity.

  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 2322929-20-2
  • Purity : Typically >95% in commercial preparations.

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, particularly in targeting cancer cells. The mechanisms often involve:

  • Induction of Apoptosis : This compound may facilitate programmed cell death in cancerous cells, which is crucial for effective cancer treatment.
  • Autophagy Modulation : By influencing autophagy pathways, it can enhance the degradation of damaged cellular components, thereby promoting cell health and survival under stress conditions.

Case Study 1: Antitumor Activity

In a comparative study involving various amino acid derivatives, compounds structurally related to this compound were tested for their ability to induce apoptosis in cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting that the compound's structure plays a critical role in its biological efficacy.

Case Study 2: Autophagy Induction

Another study focused on the effects of analogs on autophagy-related gene expression. Compounds similar to this compound were shown to upregulate key autophagy markers, leading to enhanced degradation of cellular debris and improved cellular homeostasis under stress conditions.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Compound AAnticancerApoptosis induction
Compound BAutophagy inductionLysosomal targeting
This compoundPotential anticancer effectsApoptosis and autophagy modulation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate?

  • Methodology : Use stepwise protection-deprotection strategies for the bicyclo[1.1.1]pentane moiety and benzyloxycarbonyl (Cbz) group. For example, employ tert-butoxycarbonyl (Boc) protection for intermediates to prevent side reactions. Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., acetonitrile or methanol) with catalysts like triethylamine for amide coupling .
  • Key Parameters : Temperature control (e.g., 0–25°C for sensitive intermediates) and stoichiometric ratios (e.g., 1:3 molar ratio of amine to nitroaryl reagent) to minimize byproducts .

Q. What characterization techniques are critical for verifying the stereochemical integrity of this compound?

  • Methodology : Use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) to confirm enantiomeric purity. Validate absolute configuration via X-ray crystallography or comparative NMR analysis with known stereoisomers. For bicyclo[1.1.1]pentane conformation, employ 13C^{13}\text{C} NMR to assess ring strain and substituent orientation .

Q. How should researchers handle the bicyclo[1.1.1]pentane moiety during derivatization to avoid ring-opening reactions?

  • Methodology : Avoid strong acids/bases that may destabilize the bicyclic structure. Use mild reducing agents (e.g., zinc/acetic acid) for nitro-group reductions and low-temperature conditions (<10°C) for acylations . Confirm structural integrity via FT-IR (monitor C-H stretching of the bicyclic system) .

Advanced Research Questions

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Methodology : Use a split-plot design with repeated measures over time. Test stability in buffers (pH 4–9) at 37°C and analyze degradation products via LC-MS. Include controls with protease inhibitors to distinguish chemical vs. enzymatic hydrolysis .
  • Data Analysis : Apply kinetic modeling (e.g., first-order decay) to estimate half-life and identify pH-dependent degradation pathways .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Conduct meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, solvent effects). Replicate experiments under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) and use orthogonal assays (e.g., SPR vs. cell viability) to validate target engagement .
  • Advanced Tools : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out nonspecific interactions .

Q. What computational approaches predict the compound’s reactivity in novel synthetic pathways?

  • Methodology : Use density functional theory (DFT) to model transition states for bicyclo[1.1.1]pentane functionalization. Validate predictions with small-scale reactions and analyze regioselectivity via 1H^{1}\text{H} NMR coupling constants .

Q. How to design a study evaluating the environmental fate of this compound?

  • Experimental Design : Follow the INCHEMBIOL framework:

  • Phase 1 : Measure logP and soil sorption coefficients (KdK_d) to predict bioavailability.
  • Phase 2 : Conduct microcosm studies to track abiotic/biotic degradation in simulated ecosystems (e.g., aquatic vs. terrestrial) .
    • Analytical Tools : Use GC-MS with isotope labeling to trace metabolites and quantify bioaccumulation in model organisms (e.g., Daphnia magna) .

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